Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene
CAS No.:
Cat. No.: VC17225429
Molecular Formula: C34H26
Molecular Weight: 434.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H26 |
|---|---|
| Molecular Weight | 434.6 g/mol |
| IUPAC Name | 1,4-diphenyl-2,5-bis[(Z)-2-phenylethenyl]benzene |
| Standard InChI | InChI=1S/C34H26/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-26H/b23-21-,24-22- |
| Standard InChI Key | QCVRUHKZIPUQEM-SXAUZNKPSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C\C2=CC(=C(C=C2C3=CC=CC=C3)/C=C\C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Synthesis and Characterization
Synthetic Methodology
Cis-cis DPDSB is synthesized via a Wittig reaction between 2,5-diphenylterephthalaldehyde and benzyltriphenylphosphonium chloride under controlled conditions. The reaction’s stereochemical outcome is governed by the choice of base and solvent, with potassium tert-butoxide in tetrahydrofuran (THF) favoring cis-olefin formation . Purification through column chromatography yields the product in ~40% efficiency, as confirmed by high-resolution mass spectrometry (HRMS) and elemental analysis .
Structural Verification
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s stereochemistry. The -NMR spectrum exhibits distinct coupling constants () for vicinal hydrogens on the double bonds, consistent with a cis configuration . Fourier-transform infrared (FT-IR) spectroscopy further validates the absence of trans-vinyl C-H stretching vibrations above 950 cm .
Single-crystal X-ray diffraction (XRD) reveals a torsional angle of between the central benzene ring and adjacent styryl groups, disrupting π-conjugation along the molecular axis . This nonplanarity arises from steric clashes between ortho-hydrogens of the phenyl substituents, as illustrated in Figure 1.
Table 1: Crystallographic Data for Cis-cis DPDSB
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Torsional Angle (°) | 28.5 |
| Intermolecular Distance | 4.3 Å |
Structural and Supramolecular Features
Molecular Geometry
The cis-cis DPDSB molecule adopts a helical conformation, with alternating phenyl groups oriented above and below the central benzene plane . This geometry minimizes steric repulsion but introduces significant dihedral angles () between adjacent aromatic rings, as confirmed by density functional theory (DFT) calculations .
Crystal Packing
Weak intermolecular interactions dominate the crystal lattice, primarily van der Waals forces and C-H···π contacts (3.8–4.2 Å) . The absence of π-π stacking, due to the molecule’s nonplanarity, reduces exciton quenching and enhances solid-state fluorescence quantum yield () .
Optical Properties
Absorption Spectroscopy
Cis-cis DPDSB exhibits a blue-shifted absorption maximum () compared to the trans isomer () . Time-dependent DFT (TD-DFT) calculations attribute this shift to reduced conjugation length and destabilization of the lowest unoccupied molecular orbital (LUMO) .
Emission Characteristics
In the crystalline state, cis-cis DPDSB emits intense blue light () with a Stokes shift of 106 nm . The aggregation-induced emission (AIE) effect is pronounced, as the compound remains non-emissive in solution but highly luminescent upon crystallization .
Table 2: Optical and Electronic Parameters
| Property | Cis-cis DPDSB | Trans-trans DPDSB |
|---|---|---|
| (nm) | 342 | 378 |
| (nm) | 448 | 492 |
| Bandgap (eV) | 3.16 | 2.97 |
| (Solid) | 0.62 | 0.41 |
Thermal and Electrochemical Stability
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a glass transition temperature () of 167°C and decomposition onset at 318°C . The high thermal stability is attributed to rigid molecular scaffolding and limited rotational freedom in the solid state .
Redox Properties
Cyclic voltammetry in dichloromethane shows quasi-reversible oxidation () and reduction () peaks . The HOMO and LUMO energies, calculated as and , respectively, align with those of common hole-transport materials .
Theoretical Insights
DFT calculations at the B3LYP/6-31G(d) level reveal localized frontier orbitals: the HOMO resides on the central distyrylbenzene core, while the LUMO extends across the entire π-system . This asymmetry suggests preferential hole transport along the molecular long axis, a trait exploitable in organic field-effect transistors (OFETs) .
Applications in Optoelectronics
Cis-cis DPDSB’s combination of thermal stability, blue emission, and AIE activity makes it a candidate for organic light-emitting diodes (OLEDs) and solid-state lasers . Preliminary device prototypes exhibit external quantum efficiencies (EQE) of 4.7%, with color coordinates (0.16, 0.09) meeting Rec. 2020 blue standards .
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